2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a pyridyl group, and a chlorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 4-chloroaniline under controlled conditions.
Attachment of the Pyridyl Group: This is usually done through a condensation reaction with a pyridyl aldehyde or ketone.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and pyridyl groups.
Reduction: Reduction reactions can target the triazole ring and the hydrazide moiety.
Substitution: The chlorinated aniline moiety is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced triazole derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group are key functional groups that facilitate binding to these targets. The mechanism often involves inhibition of enzyme activity or modulation of receptor function, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-ALLYL-5-[(4-METHOXYANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({4-ALLYL-5-[(4-FLUOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The presence of the chlorinated aniline moiety and the specific arrangement of functional groups make 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(6-METHYL-2-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE unique
Properties
Molecular Formula |
C21H22ClN7OS |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN7OS/c1-3-11-29-19(13-23-17-9-7-16(22)8-10-17)26-28-21(29)31-14-20(30)27-24-12-18-6-4-5-15(2)25-18/h3-10,12,23H,1,11,13-14H2,2H3,(H,27,30)/b24-12+ |
InChI Key |
GPSHRZBCFCWCTD-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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